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molecular formula C10H17N3 B2724148 N-(1H-imidazol-2-ylmethyl)cyclohexanamine CAS No. 921074-51-3

N-(1H-imidazol-2-ylmethyl)cyclohexanamine

Cat. No. B2724148
M. Wt: 179.267
InChI Key: OTQROSKYDKTUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531545B2

Procedure details

To a stirred solution of cyclohexylamine (2.4 mL, 26.8 mmole) in methanol (30 mL) was added 1H-imidazole-2-carboxaldehyde (2.00 g, 26.8 mmole). After stirring at room temperature for one hour, the solution was cooled to 0° C. Sodium borohydride (1.57 g, 41.5 mmol) was then added slowly into the reaction mixture and the reaction mixture was stirred at 0° C. for one hour. Aqueous hydrochloric acid (1 N, 30 mL) was then added. The reaction mixture washed with diethyl ether twice, and then basified by addition of solid sodium carbonate. The aqueous phase was extracted with ethyl acetate twice. The combined ethyl acetate extracts were washed with saturated sodium bicarbonate solution twice and saturated aqueous sodium chloride solution once, and then dried over magnesium sulfate. The solvent was removed to yield cyclohexyl-(1H-imidazol-2-ylmethyl)-amine as a colorless oil.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:8]1[CH:12]=[CH:11][N:10]=[C:9]1[CH:13]=O.[BH4-].[Na+].Cl>CO>[CH:1]1([NH:7][CH2:13][C:9]2[NH:8][CH:12]=[CH:11][N:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
2 g
Type
reactant
Smiles
N1C(=NC=C1)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for one hour
Duration
1 h
WASH
Type
WASH
Details
The reaction mixture washed with diethyl ether twice
ADDITION
Type
ADDITION
Details
basified by addition of solid sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with saturated sodium bicarbonate solution twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium chloride solution once, and then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)NCC=1NC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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